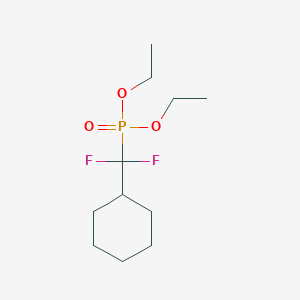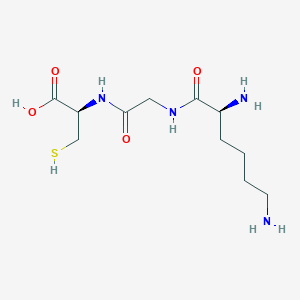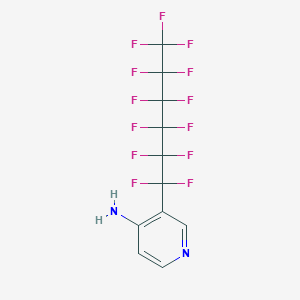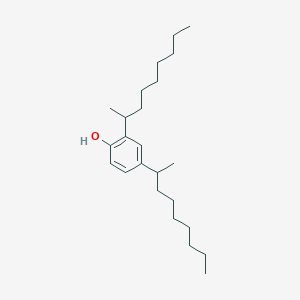
2,2-Dichloroethyl(methyl)lead
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Dichloroethyl(methyl)lead is an organolead compound with the chemical formula C3H6Cl2Pb. This compound is part of a broader class of organolead compounds, which have been studied for their unique chemical properties and potential applications in various fields. Organolead compounds are known for their toxicity and environmental persistence, which has led to significant research into their behavior and effects.
Méthodes De Préparation
The synthesis of 2,2-Dichloroethyl(methyl)lead typically involves the reaction of lead(II) chloride with 2,2-dichloroethyl methyl ether in the presence of a suitable solvent. The reaction conditions often require careful control of temperature and pressure to ensure the desired product is obtained. Industrial production methods may involve similar synthetic routes but on a larger scale, with additional steps to purify the final product.
Analyse Des Réactions Chimiques
2,2-Dichloroethyl(methyl)lead undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form lead oxides and other by-products.
Reduction: Reduction reactions can convert it to lower oxidation state lead compounds.
Substitution: It can undergo substitution reactions where the chlorine atoms are replaced by other groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other organolead compounds.
Biology: Research has explored its effects on biological systems, particularly its toxicity and mechanisms of action.
Medicine: While its toxicity limits its direct use in medicine, it has been studied for its potential to disrupt biological pathways, which could inform the development of new therapeutic agents.
Industry: It has applications in the production of specialized chemicals and materials, although its use is limited due to environmental and health concerns.
Mécanisme D'action
The mechanism of action of 2,2-Dichloroethyl(methyl)lead involves its interaction with biological molecules, leading to the disruption of cellular processes. It can bind to proteins and enzymes, inhibiting their function and leading to cellular toxicity. The molecular targets include enzymes involved in cellular respiration and DNA replication, which can result in cell death and other toxic effects.
Comparaison Avec Des Composés Similaires
2,2-Dichloroethyl(methyl)lead can be compared to other organolead compounds such as tetraethyllead and tetramethyllead. While all these compounds share similar toxicological profiles, this compound is unique in its specific chemical structure and reactivity. Similar compounds include:
Tetraethyllead: Historically used as an anti-knock agent in gasoline.
Tetramethyllead: Another organolead compound with similar applications and toxicity.
Lead(II) acetate: Used in various industrial processes and as a reagent in laboratories.
Propriétés
Formule moléculaire |
C3H6Cl2Pb |
|---|---|
Poids moléculaire |
320 g/mol |
Nom IUPAC |
2,2-dichloroethyl(methyl)lead |
InChI |
InChI=1S/C2H3Cl2.CH3.Pb/c1-2(3)4;;/h2H,1H2;1H3; |
Clé InChI |
RKQJCFBEICJKJT-UHFFFAOYSA-N |
SMILES canonique |
C[Pb]CC(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Bicyclo[7.4.4]heptadecane](/img/structure/B12557563.png)
![2-[(2,2-Dimethyl-1,3-dioxolan-4-yl)methoxy]pyridine](/img/structure/B12557573.png)
![Methanone, phenyl[(2R,3S)-3-phenyloxiranyl]-](/img/structure/B12557578.png)








![Propanoic acid, 3-[[(4-nitrophenyl)sulfonyl]oxy]-2-oxo-, methyl ester](/img/structure/B12557622.png)

![Methyl ([1,4'-bipiperidin]-1'-yl)acetate](/img/structure/B12557634.png)
